![molecular formula C10H19NO2 B13224218 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13224218.png)
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and an oxolan ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with 5,5-dimethyloxolan-3-one under specific reaction conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Addition: The oxolan ring can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol include:
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylfuran-3-ol: This compound has a furan ring instead of an oxolan ring.
3-[1-(Aminomethyl)cyclopropyl]-5,5-dimethylpyrrolidin-3-ol: This compound has a pyrrolidin ring instead of an oxolan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-[1-(aminomethyl)cyclopropyl]-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8(2)5-10(12,7-13-8)9(6-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
JNPAONFBIBLITH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CO1)(C2(CC2)CN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


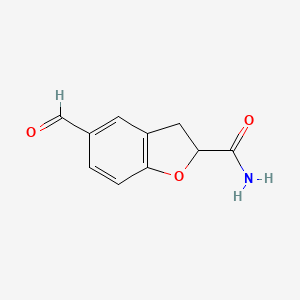
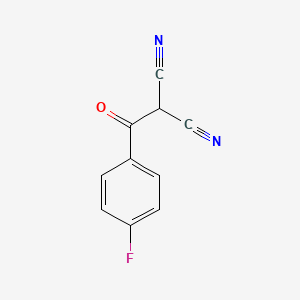
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)

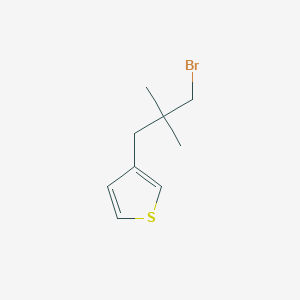
![Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13224159.png)
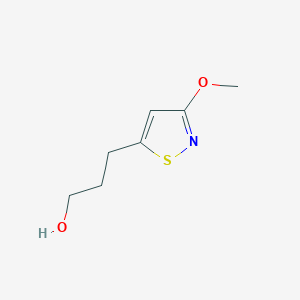
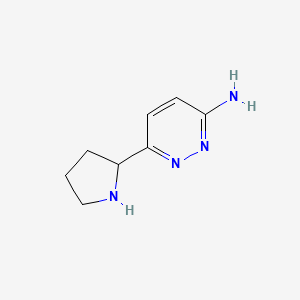
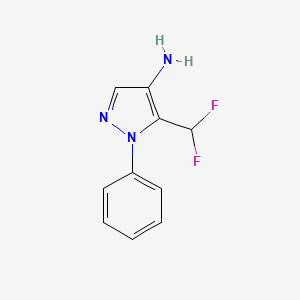
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13224176.png)
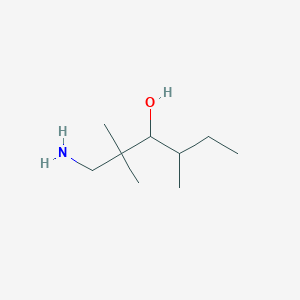
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13224183.png)


